molecular formula C15H24ClNO4 B13749032 Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 24063-41-0

Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B13749032
CAS No.: 24063-41-0
M. Wt: 317.81 g/mol
InChI Key: AGCONKZAPKGEKI-UHFFFAOYSA-N
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Description

Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core substituted with methoxy and propoxy groups, and an ester linkage to a dimethylaminoethyl group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 3-methoxy-2-propoxybenzoic acid with 2-(dimethylamino)ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The ester linkage can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The ester linkage allows for hydrolysis, releasing the active components that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-methoxy-, methyl ester: Similar structure but with a methyl ester instead of a dimethylaminoethyl ester.

    Benzoic acid, 2-methoxy-, ethyl ester: Similar structure but with an ethyl ester and a different substitution pattern.

Uniqueness

Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and propoxy groups, along with the dimethylaminoethyl ester, distinguishes it from other benzoic acid derivatives.

Properties

CAS No.

24063-41-0

Molecular Formula

C15H24ClNO4

Molecular Weight

317.81 g/mol

IUPAC Name

2-(3-methoxy-2-propoxybenzoyl)oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C15H23NO4.ClH/c1-5-10-19-14-12(7-6-8-13(14)18-4)15(17)20-11-9-16(2)3;/h6-8H,5,9-11H2,1-4H3;1H

InChI Key

AGCONKZAPKGEKI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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